![molecular formula C12H15F2I B6608514 1-(1,1-difluoroethyl)-3-{3-iodobicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentane CAS No. 2866307-23-3](/img/structure/B6608514.png)
1-(1,1-difluoroethyl)-3-{3-iodobicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[1.1.1]pentanes, such as the compound , have been demonstrated to be bioisosteres of the phenyl ring . They are highly popular in academic and industrial research, especially in drug discovery . They are often used as linear spacer units to enhance pharmacokinetic profiles in modern drug design .
Molecular Structure Analysis
Bicyclo[1.1.1]pentanes are highly strained molecules with a molecular structure consisting of three rings of four carbon atoms each . The appeal of the bicyclo[1.1.1]pentane fragment originates from its ability to add three-dimensional character and saturation to compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of bicyclo[1.1.1]pentanes include carbene insertion into the central bond of bicyclo[1.1.0]butanes, and nucleophilic/radical addition across the central bond of [1.1.1]propellanes . A cascade multicomponent reaction has also been reported to synthesize gem-difluoroallylic bicyclo pentanes via visible light-induced defluorinative gem-difluoroallylation of [1.1.1]propellane .Physical And Chemical Properties Analysis
The physico-chemical properties of fluoro-bicyclo[1.1.1]pentanes have been studied . Increasing the fraction of sp3-hybridised carbon atoms in a drug molecule has been found to make a lead oral drug compound “more developable” and correlates positively with clinical success .Mecanismo De Acción
Target of Action
It’s known that bicyclo[111]pentanes (BCPs) are often used as linear spacer units in modern drug design .
Mode of Action
The compound is synthesized via a cascade multicomponent reaction involving visible light-induced defluorinative gem-difluoroallylation of [1.1.1]propellane . In this process, sulfonyl radicals generated from sodium arylsulfinates are added to [1.1.1]propellane to form BCP radicals, which are then trapped by α-trifluoromethyl alkenes to form gem-difluoroallylic bicyclo[1.1.1]pentanes .
Biochemical Pathways
The synthesis process involves a cascade multicomponent reaction, which could potentially interact with various biochemical pathways .
Pharmacokinetics
It’s known that bcps are often used to enhance pharmacokinetic profiles in modern drug design , suggesting that this compound may have favorable ADME properties.
Result of Action
The synthesis of gem-difluoroallylic bicyclo[111]pentanes via visible light-induced defluorinative gem-difluoroallylation of [111]propellane suggests potential applications in synthetic organic chemistry .
Action Environment
The synthesis methodology is characterized by mild reaction conditions, wide reactant scope, and suitable functional group tolerance , suggesting that it may be robust against various environmental factors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1,1-difluoroethyl)-3-{3-iodobicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentane has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. The compound exhibits potent cytotoxic activity against cancer cells at low concentrations, making it an ideal candidate for in vitro and in vivo studies. However, the limitations of this compound include its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
1-(1,1-difluoroethyl)-3-{3-iodobicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentane has several potential future directions for research, including its optimization for drug development, evaluation of its pharmacokinetics and toxicity in animal models, and identification of its molecular targets. Moreover, the compound can be modified to improve its solubility and pharmacokinetic properties, leading to improved efficacy and safety. Additionally, this compound can be used as a tool compound to study the mechanisms of disease pathogenesis and develop novel therapeutic strategies.
Métodos De Síntesis
The synthesis of 1-(1,1-difluoroethyl)-3-{3-iodobicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentane involves the reaction of 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid with 1,1-difluoroethane in the presence of a base catalyst. The reaction proceeds through a series of steps, including esterification, reduction, and cyclization, to yield the final product. The synthesis method of this compound is relatively straightforward and can be easily scaled up for industrial production.
Aplicaciones Científicas De Investigación
1-(1,1-difluoroethyl)-3-{3-iodobicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentane has been extensively studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound exhibits potent cytotoxic activity against cancer cells, making it a promising candidate for anticancer drug development. Moreover, this compound has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. Additionally, the compound has been found to exhibit neuroprotective effects in animal models of Parkinson's disease.
Propiedades
IUPAC Name |
1-(1,1-difluoroethyl)-3-(3-iodo-1-bicyclo[1.1.1]pentanyl)bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2I/c1-8(13,14)9-2-10(3-9,4-9)11-5-12(15,6-11)7-11/h2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZYIIYIZFWRSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC(C1)(C2)C34CC(C3)(C4)I)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2I |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.15 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

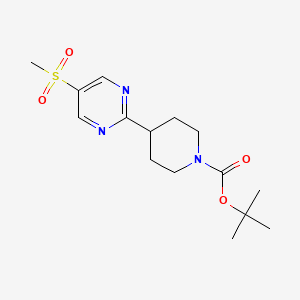

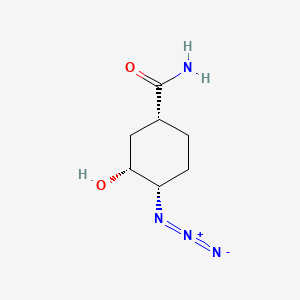
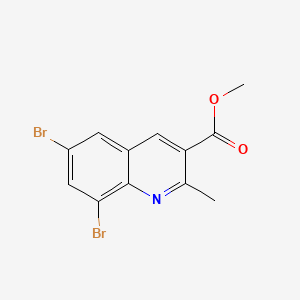

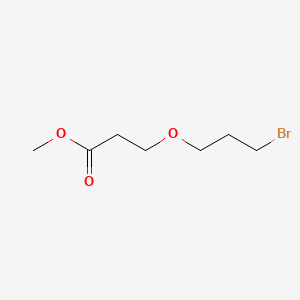
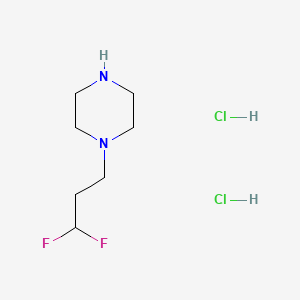
![ethyl (1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-4-oxocyclohexane-1-carboxylate](/img/structure/B6608490.png)
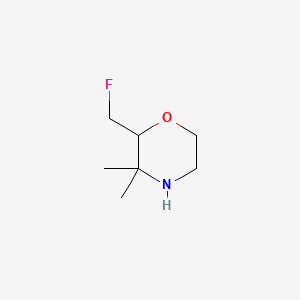
![methyl 3-(4-bromophenyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B6608509.png)
![rac-methyl (1R,3R)-3-fluoro-3-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)cyclopentane-1-carboxylate, cis](/img/structure/B6608528.png)
![N-methyl-N-{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}sulfamoyl chloride](/img/structure/B6608529.png)
![1-[1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one hydrochloride](/img/structure/B6608538.png)
